molecular formula C8H12N4 B15197700 5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine

5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B15197700
M. Wt: 164.21 g/mol
InChI Key: QCCPVVIOFRUZHQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with an aminomethyl group at the 5-position and a cyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with formaldehyde and ammonia, leading to the formation of the desired aminomethyl derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and specific reaction conditions are fine-tuned to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. It may also interact with enzymes, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-5-cyclopropylpyrimidine
  • 4-Amino-5-cyclopropylpyrimidine
  • 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid

Uniqueness

5-(Aminomethyl)-2-cyclopropylpyrimidin-4-amine is unique due to the presence of both the aminomethyl and cyclopropyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-(aminomethyl)-2-cyclopropylpyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-3,9H2,(H2,10,11,12)

InChI Key

QCCPVVIOFRUZHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=N2)N)CN

Origin of Product

United States

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